molecular formula C27H57N2O6P B1345469 rac-3-Octadecanamido-2-methoxypropyl phosphocholine CAS No. 88876-07-7

rac-3-Octadecanamido-2-methoxypropyl phosphocholine

Cat. No.: B1345469
CAS No.: 88876-07-7
M. Wt: 536.7 g/mol
InChI Key: KTJPWDKOKGANNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from decades of research into phospholipid metabolism and the need for synthetic analogs that could provide greater experimental control than naturally occurring compounds. The foundational work began with Eugene P. Kennedy's identification of the CDP-choline pathway in 1956, which established the predominant mechanism by which mammalian cells synthesize phosphatidylcholine for incorporation into membranes and lipid-derived signaling molecules. This discovery, known as the Kennedy pathway, provided the biochemical framework that would later inform the design of synthetic phospholipid analogs.

The historical development of lysophospholipid research traces back to the early twentieth century when biochemists first described the chemical composition of lysophosphatides and noticed their associated hemolytic and thromboplastic activities. The name lysophosphatide was originally given to products formed by snake venom enzymes acting on phospholipids from egg yolks and brain tissue. Researchers named these materials lysolecithin and lysocephalin, recognizing their unique biological properties that distinguished them from their parent phospholipids.

The synthesis of this compound represents a significant advancement in this field, as it addresses the inherent instability of natural lysophospholipids. Unlike naturally occurring lysophosphatidylcholines, which are rapidly metabolized by lysophospholipase and lysophosphatidylcholine-acyltransferase and therefore last only briefly in vivo, this synthetic analog demonstrates enhanced metabolic stability through its unique structural modifications.

Significance in Phospholipid Research

The significance of this compound in phospholipid research stems from its unique position as a synthetic analog that maintains the essential functional characteristics of naturally occurring phospholipids while offering enhanced experimental utility. Research has demonstrated that phosphatidylcholine-containing compounds play crucial roles in cellular membrane dynamics and signaling pathways, with phosphatidylcholine representing the predominant phospholipid in most mammalian membranes.

Contemporary research has revealed that cancer cells exhibit elevated levels of choline-containing lipids, suggesting efficient lipidic feedback mechanisms to sustain elevated choline metabolism. This observation has made synthetic phospholipid analogs like this compound particularly valuable for investigating the relationship between phospholipid metabolism and cellular dysfunction. Studies have shown that the compound acts as an inhibitor of the CDP-choline pathway, specifically targeting cytidylyltransferase, which is crucial for phosphatidylcholine biosynthesis.

The compound's research significance extends to its applications in studying cellular membrane properties and dynamics. Molecular dynamics simulations using phosphatidylcholine model membranes have demonstrated that modifications to phospholipid structure can significantly affect membrane characteristics such as surface area per lipid, lateral compressibility, and bilayer thickness. These studies have shown that cancer-model phosphatidylcholine membranes exhibit larger surface area per lipid compared to pure phosphatidylcholine membranes, suggesting increased permeability and porosity.

Research investigating macrophage phospholipid metabolism has established connections between choline transport and immune responsiveness. Studies have demonstrated that polarization of primary bone marrow macrophages with lipopolysaccharide results in increased rates of choline uptake and higher levels of phosphatidylcholine synthesis, attributed to substantial increases in choline transporter-like protein-1 expression. These findings highlight the importance of synthetic phospholipid analogs in understanding immune cell function and metabolism.

Classification and Nomenclature

This compound belongs to the class of synthetic alkyl-lysophospholipid analogs, distinguished by its unique structural modifications that differentiate it from naturally occurring phospholipids. The compound's systematic classification places it within the broader category of phosphocholine derivatives, specifically as a synthetic lysophosphatidylcholine analog with enhanced metabolic stability.

Table 1: Chemical Properties and Nomenclature

Property Value
IUPAC Name [2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Molecular Formula C27H57N2O6P
Molecular Weight 536.7 g/mol
Primary CAS Number 88876-07-7
Alternative CAS Number 163702-19-0
Alternative Names CP-50, NSC624872
Chemical Class Alkyl-lysophospholipid analog

The structural classification of this compound reveals several key components that define its chemical behavior and biological activity. The compound features a phosphocholine head group attached to a methoxypropyl chain and an octadecanamide tail, categorizing it within the broader family of phospholipids and surfactants. This structural arrangement contributes to its amphiphilic nature, enabling interaction with cellular membranes while maintaining stability under physiological conditions.

The nomenclature reflects the compound's synthetic origin and structural modifications. The "rac-" prefix indicates the racemic nature of the compound, meaning it contains equal amounts of both enantiomers. The "3-Octadecanamido" designation specifies the eighteen-carbon amide chain at the third position, while "2-methoxypropyl" indicates the methoxy group substitution at the second carbon of the propyl chain. The "phosphocholine" suffix identifies the characteristic head group that defines this class of phospholipids.

Table 2: Structural Components and Their Functions

Component Structure Function
Phosphocholine Head Group Trimethylammonium ethyl phosphate Membrane interaction and cellular recognition
Methoxypropyl Linker 2-methoxypropyl chain Enhanced stability and modified membrane properties
Octadecanamide Tail 18-carbon amide chain Hydrophobic membrane anchor

The classification of this compound within the lysophospholipid family is significant because lysophospholipids represent a unique class of bioactive lipids that, due to their single acyl chain content, are less hydrophobic than diacyl phospholipids. This property enables them to be released from membranes and lipoproteins, making them effective signaling molecules. The synthetic nature of this compound provides advantages over natural lysophospholipids, which are typically short-lived due to rapid degradation by dephosphorylation, acylation, or deacylation processes.

The compound's relationship to the broader CDP-choline pathway further establishes its classification significance. As a synthetic analog designed to interact with the enzymatic machinery responsible for phosphatidylcholine biosynthesis, it serves as both a research tool and a potential therapeutic target. The CDP-choline pathway, representing one half of the Kennedy pathway alongside the CDP-ethanolamine pathway, provides the biochemical context for understanding how synthetic modifications can influence cellular phospholipid metabolism and membrane dynamics.

Properties

IUPAC Name

[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJPWDKOKGANNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H57N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008543
Record name 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88876-07-7
Record name 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine typically involves the reaction of octadecanamide with 2-methoxypropyl phosphocholine under specific conditions. The process requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing purification techniques such as chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

rac-3-Octadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphocholine derivatives, while reduction can produce reduced forms with altered chemical properties.

Scientific Research Applications

rac-3-Octadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphocholine derivatives.

    Biology: The compound is studied for its role in biological membranes and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular signaling pathways.

    Industry: The compound is used in the development of new materials and products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves its interaction with biological membranes and cellular components. It targets specific molecular pathways, influencing cellular signaling and membrane dynamics. The compound’s effects are mediated through its interaction with phospholipid bilayers and protein kinase C, a key enzyme in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Alkyl-Lysophospholipids

Structural and Functional Differences

Key structural variations among alkyl-lysophospholipid analogs determine their metabolic stability, cellular uptake, and cytotoxicity. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name sn-1 Substituent sn-2 Substituent sn-3 Substituent Key Features
rac-3-Octadecanamido-2-methoxypropyl phosphocholine None Methoxy Octadecanoylamino Amide bond at sn-3; resistant to lysophospholipase
Edelfosine (1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) Ether-linked octadecyl Methoxy Phosphocholine Ether bond at sn-1; accumulates in lipid rafts
rac-1-Hexadecyl-2-methoxy-glycero-3-phosphocholine Ether-linked hexadecyl Methoxy Phosphocholine Shorter alkyl chain; lower cytotoxicity in resistant cells
rac-3-Octadecanamido-2-ethoxypropan-1-ol phosphocholine None Ethoxy Octadecanoylamino Ethoxy group at sn-2; reduced metabolic stability vs. methoxy

Metabolic and Cytotoxic Profiles

Table 2: Cytotoxicity and Metabolic Stability
Compound Name Tumor Cell Sensitivity (IC₅₀) Alkyl Cleavage Enzyme Activity Key Mechanism of Action
This compound 5–10 µM (HL-60 cells) Not a substrate Inhibits PKC; blocks reacylation via lysophosphatidylcholine acyltransferase inhibition
Edelfosine 1–5 µM (leukemic cells) Low substrate activity Disrupts membrane integrity; induces apoptosis via lipid raft modulation
rac-1-Hexadecyl-2-methoxy-glycero-3-phosphocholine 10–20 µM (HL-60 cells) Not cleaved Accumulates in cells due to poor alkyl cleavage; selective tumor cell uptake

Mechanistic Insights

  • Metabolic Stability : Unlike acyl-lysophospholipids, ether-linked or amide-containing analogs (e.g., this compound) resist lysophospholipase degradation, leading to intracellular accumulation .
  • Cellular Uptake : Radiolabeling studies show that this compound preferentially localizes at the periphery of sensitive HL-60 cells, whereas resistant cells (e.g., K562) exhibit uniform distribution, suggesting uptake differences .
  • Enzyme Interactions: The alkyl cleavage enzyme (a tetrahydropteridine-dependent monooxygenase) shows negligible activity toward this compound, unlike natural phospholipids .

Selectivity for Tumor Cells

  • Tumor vs. Normal Cells: Alkyl-lysophospholipids with ether/amide bonds selectively kill tumor cells due to the absence of alkyl cleavage enzymes in malignancies . For example, Edelfosine spares normal macrophages but eliminates leukemic cells .
  • Structural Determinants : Substitution at sn-2 (methoxy > ethoxy) and sn-1 (ether/amide > acyl) enhances tumor specificity .

Biological Activity

Rac-3-Octadecanamido-2-methoxypropyl phosphocholine, a synthetic phospholipid, has garnered attention for its potential biological activities. This compound is structurally related to lysophosphatidylcholine (LPC) and exhibits various effects on cellular mechanisms, particularly in the regulation of phosphatidylcholine synthesis.

Chemical Structure and Properties

The compound contains a long-chain fatty acid amide (octadecanamide) linked to a methoxypropyl group and a phosphocholine moiety. Its molecular formula is C24H50N1O4PC_{24}H_{50}N_1O_4P and it has a molecular weight of approximately 463.67 g/mol. The structural characteristics contribute to its amphiphilic nature, allowing it to interact with cellular membranes.

PropertyValue
Molecular FormulaC24H50N1O4PC_{24}H_{50}N_1O_4P
Molecular Weight463.67 g/mol
HydrophobicityAmphiphilic

Research indicates that this compound acts as an inhibitor of the CDP-choline pathway, specifically targeting cytidylyltransferase (CT), which is crucial for phosphatidylcholine biosynthesis. Studies have shown that this compound can inhibit the synthesis of phosphatidylcholine in murine macrophage cell lines, leading to an accumulation of choline and phosphocholine while reducing CDP-choline levels .

In Vitro Studies

In vitro experiments demonstrated that this compound exhibits competitive inhibition on CT activity. This inhibition is specific to LPC analogs, suggesting that the compound may serve as a negative regulator in lipid metabolism pathways.

Case Study: Effects on Macrophages

A study involving murine macrophage cell lines highlighted the effects of this compound on cell signaling and lipid metabolism. The results indicated that treatment with this compound resulted in:

  • Decreased Phosphatidylcholine Synthesis : A significant reduction in phosphatidylcholine levels was observed.
  • Altered Lipid Profiles : Changes in the distribution of various lipids were noted, particularly an increase in lysophospholipids.
  • Cellular Growth : No significant impact on cell viability was detected, suggesting that the compound may selectively target lipid synthesis pathways without adversely affecting overall cell health .

Table 2: Summary of Biological Effects

EffectObservation
Phosphatidylcholine SynthesisDecreased
Choline AccumulationIncreased
Cell ViabilityNo significant change

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing rac-3-Octadecanamido-2-methoxypropyl phosphocholine in synthetic mixtures?

  • Methodological Answer :

  • Step 1 : Use liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and purity. Ensure column selection (e.g., C18 reverse-phase) is optimized for phospholipid separation .
  • Step 2 : Validate structural integrity via ²H NMR spectroscopy , focusing on methoxy and phosphocholine proton environments. Deuterated solvents (e.g., D₂O/CDCl₃ mixtures) are recommended to resolve overlapping signals .
  • Step 3 : Quantify residual solvents or byproducts using gas chromatography (GC) with flame ionization detection, referencing thresholds from pharmacopeial guidelines .

Q. How can researchers quantify this compound in biological matrices (e.g., serum or tissue homogenates)?

  • Methodological Answer :

  • Step 1 : Employ phosphatidylcholine-specific enzymatic assays (e.g., phospholipase D-based kits). Note that sample preparation must include lipid extraction via Folch or Bligh-Dyer methods to isolate the compound .
  • Step 2 : For low-abundance detection, use LC-MS/MS with multiple reaction monitoring (MRM) transitions. Optimize collision energy for the phosphocholine headgroup (m/z 184→184) .
  • Step 3 : Validate recovery rates using spiked internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s membrane interaction kinetics be resolved?

  • Methodological Answer :

  • Step 1 : Assess experimental variables using surface plasmon resonance (SPR) or Langmuir-Blodgett troughs to standardize lipid monolayer preparation. Inconsistent lipid packing density is a common source of variability .
  • Step 2 : Compare results across orthogonal biophysical techniques (e.g., fluorescence anisotropy vs. neutron reflectometry) to rule out method-specific artifacts .
  • Step 3 : Apply molecular dynamics (MD) simulations to model phospholipid insertion energetics. Use force fields (e.g., CHARMM36) validated for lipid bilayers to reconcile discrepancies between experimental and computational data .

Q. What experimental design strategies minimize interference from endogenous phospholipids when studying this compound’s biological activity?

  • Methodological Answer :

  • Step 1 : Use silica solid-phase extraction (SPE) to fractionate lipid classes prior to functional assays. Validate specificity using thin-layer chromatography (TLC) .
  • Step 2 : Implement knockout cell models (e.g., CRISPR-Cas9-modified lines lacking endogenous phosphatidylcholine synthases) to isolate the compound’s effects .
  • Step 3 : Apply isotopic tracing (¹³C-labeled substrates) to distinguish exogenous vs. endogenous phospholipid metabolism in metabolic studies .

Q. How can researchers optimize synthetic routes for this compound to improve enantiomeric purity?

  • Methodological Answer :

  • Step 1 : Screen chiral catalysts (e.g., BINAP-metal complexes) during the methoxypropyl amidation step to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Step 2 : Use quantum mechanical calculations (e.g., density functional theory) to identify transition states favoring the desired enantiomer. Adjust solvent polarity to stabilize intermediates .
  • Step 3 : Employ continuous-flow microreactors to minimize racemization during phosphocholine coupling. Real-time IR monitoring ensures reaction completion .

Data Contradiction and Validation

Q. What computational tools are suitable for predicting this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Step 1 : Perform pKa prediction using software like MarvinSketch or ACD/Percepta. Cross-validate with experimental titration curves .
  • Step 2 : Simulate hydrolytic degradation pathways via ReaxFF reactive force field MD , focusing on methoxy and phosphodiester bond cleavage .
  • Step 3 : Validate predictions using accelerated stability studies (40°C/75% RH for 6 months) with LC-MS degradation profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.